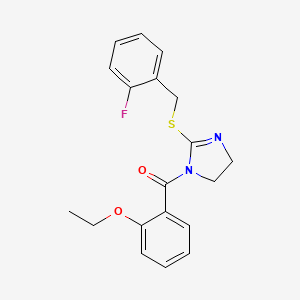

(2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a synthetic small molecule featuring a methanone core linked to a 2-ethoxyphenyl group and a substituted 4,5-dihydroimidazole ring. The imidazole moiety is further functionalized with a 2-fluorobenzylthio substituent, introducing sulfur and fluorine atoms into the structure. The ethoxy group at the ortho position (2-substituent) may influence steric and electronic properties, while the 2-fluorobenzylthio group could enhance lipophilicity and metabolic stability. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight the importance of substituent positioning and heteroatom incorporation in modulating activity .

Properties

IUPAC Name |

(2-ethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-2-24-17-10-6-4-8-15(17)18(23)22-12-11-21-19(22)25-13-14-7-3-5-9-16(14)20/h3-10H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQLNAPLRNCLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant antitumor activity. The imidazole moiety is often implicated in the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Antitumor Efficacy

In a study examining the cytotoxic effects of related compounds on various cancer cell lines, it was found that derivatives of imidazole exhibited IC50 values indicating potent growth inhibition:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

The presence of electron-withdrawing groups like fluorine enhances the potency of these compounds against tumor cells by improving their interaction with cellular targets.

Anticonvulsant Properties

The compound's structural characteristics suggest potential anticonvulsant activity. Similar imidazole derivatives have been studied for their ability to modulate neurotransmitter systems.

Applications in Drug Development

The unique properties of (2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone make it suitable for various therapeutic applications:

- Anticancer Agents : Its ability to inhibit tumor growth positions it as a candidate for further development as an anticancer drug.

- Neurological Disorders : The potential anticonvulsant properties open avenues for treating epilepsy and other seizure disorders.

- Enzyme Inhibitors : Its interactions with metabolic enzymes could lead to applications in metabolic disorders or obesity management.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms of action, optimize the structure for enhanced efficacy, and evaluate the safety profiles in vivo.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yield : Analogous imidazole derivatives () exhibit yields of 25–40%, suggesting the target compound may require optimization for industrial-scale synthesis.

Biological Activity

The compound (2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a member of the imidazole family, which has been extensively studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an imidazole ring, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives. The compound has shown significant activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 20–40 µM |

| Escherichia coli | 40–70 µM |

| Caulobacter crescentus | Not specified |

These findings indicate that while the compound exhibits antibacterial properties, its effectiveness varies among different bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with DNA replication .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells through various pathways. For instance, compounds similar to (2-ethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been shown to inhibit key enzymes involved in cancer cell proliferation.

A recent study reported that certain imidazole derivatives demonstrated cytotoxic effects on cancer cell lines such as:

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 25 µM |

| A549 (Lung Cancer) | 30 µM |

These results suggest that the compound may serve as a lead structure for the development of new anticancer agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown activity against α-amylase, which plays a crucial role in carbohydrate metabolism. The inhibition constant (Ki) for this interaction was determined to be in the low micromolar range, indicating a strong binding affinity.

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| α-Amylase | 5 µM |

This activity suggests potential applications in managing conditions like diabetes by regulating carbohydrate digestion .

Case Studies

- Antibacterial Efficacy : In a study evaluating various imidazole derivatives against resistant bacterial strains, the compound demonstrated superior activity compared to standard antibiotics such as ceftriaxone. This highlights its potential as an alternative treatment option for antibiotic-resistant infections .

- Cytotoxicity Assessment : A comprehensive screening of multiple imidazole derivatives revealed that those structurally similar to the compound exhibited significant cytotoxic effects on cancer cells. This was attributed to their ability to induce oxidative stress and DNA damage in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.